2-[(2-hydroxyethyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
The compound (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring, and several functional groups that contribute to its reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic synthesisSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The functional groups in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
(5Z)-5-({2-[(2-HYDROXYETHYL)AMINO]-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE:
Properties
Molecular Formula |
C17H16N4O3S2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H16N4O3S2/c1-2-7-21-16(24)12(26-17(21)25)10-11-14(18-6-9-22)19-13-5-3-4-8-20(13)15(11)23/h2-5,8,10,18,22H,1,6-7,9H2/b12-10- |
InChI Key |
XYOGDAPYYINQTE-BENRWUELSA-N |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCO)/SC1=S |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCO)SC1=S |
Origin of Product |
United States |
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